molecular formula C7H14ClNO B2769522 5-Oxa-8-azaspiro[2.6]nonane hydrochloride CAS No. 2460750-18-7

5-Oxa-8-azaspiro[2.6]nonane hydrochloride

Cat. No.: B2769522
CAS No.: 2460750-18-7
M. Wt: 163.65
InChI Key: TZRPENPTWXQXSR-UHFFFAOYSA-N
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Description

5-Oxa-8-azaspiro[2.6]nonane hydrochloride is a bicyclic spiro compound characterized by a fused oxa-aza ring system. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and material science research. Evidence from catalogs (e.g., Enamine Ltd, CymitQuimica) confirms its commercial availability, with pricing reflecting its specialized synthesis .

Properties

IUPAC Name

5-oxa-8-azaspiro[2.6]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(1)5-8-3-4-9-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRPENPTWXQXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCOC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-8-azaspiro[2.6]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Bases such as sodium hydroxide or potassium carbonate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include:

    Purification: Techniques such as recrystallization or chromatography

    Quality Control: Analytical methods like HPLC or NMR to verify the compound’s purity and structure

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis
  • Employed in the development of new synthetic methodologies

Biology:

  • Investigated for its potential biological activity
  • Studied for its interactions with biological macromolecules

Medicine:

  • Explored as a potential pharmaceutical intermediate
  • Evaluated for its therapeutic properties in various disease models

Industry:

  • Utilized in the production of specialty chemicals
  • Applied in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-Oxa-8-azaspiro[2.6]nonane hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may:

  • Bind to enzymes or receptors, modulating their activity
  • Interact with nucleic acids, affecting gene expression
  • Influence cellular pathways, leading to changes in cell behavior

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 5-Oxa-8-azaspiro[2.6]nonane hydrochloride and related compounds:

Compound Name Molecular Formula Key Substituents/Ring System Functional Groups Biological Activity
This compound C₇H₁₂ClNO₂ (inferred) Spiro[2.6], oxygen, nitrogen Hydrochloride salt Not reported (inferred from analogs)
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane C₇H₁₀N₂O₂ Bicyclo[4.3.0], dual amide groups Amide, diaza Antimicrobial (Gram ± bacteria)
2-oxa-5,8-diaza-spiro[3.5]nonane diHCl C₆H₁₂Cl₂N₂O Spiro[3.5], dual nitrogen atoms Hydrochloride, ether Not reported (pharma intermediate)
9,9-Difluoro-1,2,6-triazaspiro[2.6]non-1-ene C₆H₈F₂N₃ Spiro[2.6], fluorine substituents Triaza, fluoro Enhanced metabolic stability
5-Thia-8-azaspiro[3.6]decane hydrochloride C₈H₁₆ClNS Spiro[3.6], sulfur substitution Thioether, hydrochloride Material science applications

Key Observations :

  • Substituent Effects : The presence of fluorine () or sulfur () alters lipophilicity and electronic properties, influencing bioavailability and target interactions.

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., this compound) generally exhibit superior aqueous solubility compared to free bases or oxalate salts (e.g., 5-Oxa-2-azaspiro[3.5]nonane oxalate, ) .
  • Stability : Compounds with electron-withdrawing groups (e.g., fluorine in ) demonstrate enhanced metabolic stability, whereas amide-containing analogs () may degrade under acidic conditions .

Research and Commercial Relevance

  • Antimicrobial Potential: The diaza-dioxo analogs () highlight the importance of nitrogen and oxygen placement in spiro systems for antimicrobial efficacy. This compound’s oxygen-nitrogen framework could similarly disrupt bacterial cell membranes or enzyme systems .
  • Drug Development: Spiro compounds like 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride () are explored as peptide mimics or enzyme inhibitors, suggesting roles in targeting proteases or GPCRs .
  • Synthetic Utility: Derivatives such as 5-oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride () serve as intermediates for coupling reactions, underscoring the versatility of spiro scaffolds in organic synthesis .

Biological Activity

5-Oxa-8-azaspiro[2.6]nonane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This structural configuration contributes to its potential biological activities, particularly in drug discovery and development. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

This compound has the molecular formula C₇H₁₄ClNO and a molecular weight of 163.65 g/mol. Its spirocyclic structure allows for diverse interactions with biological targets, making it a valuable candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of heteroatoms enhances its binding affinity and reactivity, potentially leading to various biological effects. Ongoing research aims to elucidate the precise pathways involved in these interactions, which may vary depending on the biological context in which the compound is applied .

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, derivatives have shown moderate to potent activity against several cancer cell lines, including:

Cell Line IC50 (μM)
A549 (Lung Cancer)0.26
MDA-MB-231 (Breast Cancer)0.10
HeLa (Cervical Cancer)0.18

These findings suggest that modifications to the spirocyclic structure can enhance cytotoxicity against specific cancer types, indicating potential for further development as anticancer agents .

Mechanistic Studies

In vitro studies using flow cytometry have demonstrated that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, treatment with specific compounds resulted in an increase in late-stage apoptosis, suggesting that these compounds inhibit tumor cell proliferation by disrupting normal cell cycle progression .

Synthesis and Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The synthesis typically involves cyclization reactions facilitated by strong acids like hydrochloric acid under controlled conditions .

Case Studies

  • Antitumor Efficacy : A study investigated a series of spirocyclic compounds derived from this compound, revealing significant cytotoxic effects against A549 and MDA-MB-231 cells with IC50 values indicating strong potential for further therapeutic development.
  • Mechanistic Exploration : Another study focused on the apoptotic pathways activated by these compounds, utilizing flow cytometry to measure changes in cell cycle distribution and apoptosis rates in treated cancer cells.

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